
Iridoid synthases involved in nepetalactone
cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nepetalactone

Cat. No.: B1678191 Get Quote

An In-depth Technical Guide on Iridoid Synthases Involved in Nepetalactone Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nepetalactone, the primary bioactive compound in plants of the Nepeta genus (e.g., catnip), is

an iridoid monoterpene renowned for its effects on felines and its potential as an insect

repellent.[1] The biosynthesis of nepetalactone involves a fascinating series of enzymatic

reactions, with iridoid synthase (ISY) playing a pivotal role in the formation of the core iridoid

scaffold. This technical guide provides a comprehensive overview of the iridoid synthases

involved in nepetalactone cyclization, detailing the biosynthetic pathway, enzymatic

mechanisms, quantitative data, and experimental protocols relevant to researchers in natural

product biosynthesis, enzyme engineering, and drug development.

The Nepetalactone Biosynthetic Pathway
The biosynthesis of nepetalactone begins with geranyl pyrophosphate (GPP), a common

precursor for monoterpenes, derived from the methylerythritol phosphate (MEP) pathway.[1][2]

A series of enzymatic steps convert GPP to the linear aldehyde 8-oxogeranial, the substrate for

iridoid synthase.[3][4]

The key enzymes in the pathway leading to and including nepetalactone are:
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Geraniol Synthase (GES): Converts GPP to geraniol.

Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-

hydroxygeraniol.

8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

Iridoid Synthase (ISY): A non-canonical monoterpene cyclase that catalyzes the reductive

cyclization of 8-oxogeranial to form the iridoid skeleton, yielding nepetalactol and iridodial

isomers.

Nepetalactol-related short-chain dehydrogenases (NEPS): A family of enzymes that act

downstream of ISY, influencing the stereochemistry of the final nepetalactone products

through both cyclization of the 8-oxocitronellyl enol intermediate and oxidation of

nepetalactol isomers.

Major Latex Protein-Like (MLPL): This enzyme also participates in the stereoselective

cyclization of the intermediate formed by ISY.

The stereochemical diversity of nepetalactones found in different Nepeta species is primarily

determined by the downstream NEPS and MLPL enzymes, rather than the iridoid synthase

itself.
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Figure 1: Nepetalactone Biosynthetic Pathway.

Mechanism of Iridoid Synthase
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Unlike canonical terpene cyclases that utilize pyrophosphate departure to initiate carbocation-

driven cyclizations, iridoid synthase employs a reductive mechanism. The reaction proceeds in

two main steps:

Reduction: ISY uses NADPH as a cofactor to reduce the α,β-unsaturated aldehyde of 8-

oxogeranial. This reduction forms a reactive enol or enolate intermediate (8-oxocitronellyl

enol).

Cyclization: The enol intermediate then undergoes a cyclization to form the

cyclopentanopyran ring system characteristic of iridoids. This cyclization can occur through

either a concerted hetero-Diels-Alder reaction or a stepwise Michael addition. Evidence from

substrate analog studies suggests that a Michael reaction is the more likely mechanism.

The cyclization of the enol intermediate can occur spontaneously in vitro to predominantly form

the cis-trans nepetalactol isomer. However, in vivo, the stereochemical outcome is controlled by

the action of NEPS and MLPL enzymes, which can guide the cyclization to produce different

nepetalactol stereoisomers.
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Figure 2: Iridoid Synthase Reaction Mechanism.

Quantitative Data
The kinetic parameters and specific activities of iridoid synthases from different species have

been characterized, providing insights into their catalytic efficiency and substrate preferences.

Table 1: Steady-State Kinetic Constants for Nepeta mussinii Iridoid Synthase 2 (NmISY2)

Substrate KM (µM) kcat (s-1)

8-Oxogeranial 4.5 ± 0.2 1.6 ± 0.1

NADPH 81.9 ± 5.6 8.1 ± 0.5
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Note: The kinetics for 8-oxogeranial were determined with a saturating concentration of

NADPH (75 µM), and the kinetics for NADPH were determined with a saturating concentration

of 8-oxogeranial (50 µM). A truncated version of the enzyme was used for the NADPH kinetics.

Table 2: Specific Activities of Iridoid Synthases

Enzyme Substrate Specific Activity (U/g)

Catharanthus roseus ISY

(CrISY)
8-Oxogeranial 6431.5 ± 60.7

Catharanthus roseus ISY

(CrISY)
Progesterone 13363.1 ± 147.3

Nepeta mussinii ISY2

(NmISY2)
8-Oxogeranial 759.4 ± 40.5

Nepeta mussinii ISY2

(NmISY2)
Progesterone 6468.3 ± 89.6

Note: One unit (U) of enzyme activity was defined as the amount of enzyme that catalyzed the

conversion of 1 µmol of NADPH per minute.

Experimental Protocols
This section details the common methodologies used for the characterization of iridoid

synthases.

Heterologous Expression and Purification of Iridoid
Synthase
Objective: To produce and purify recombinant ISY for in vitro characterization.

Protocol:

Gene Cloning: The coding sequence for the iridoid synthase is cloned into an E. coli

expression vector, often with a polyhistidine-tag (His-tag) for affinity purification.
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Transformation: The expression vector is transformed into a suitable E. coli expression strain

(e.g., BL21(DE3)).

Protein Expression:

Grow a starter culture of the transformed E. coli overnight in Luria-Bertani (LB) medium

containing the appropriate antibiotic.

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.1-1 mM.

Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the

solubility of the recombinant protein.

Cell Lysis and Purification:

Harvest the cells by centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation to remove cell debris.

Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography

column.

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole

concentration, e.g., 20-40 mM).

Elute the His-tagged ISY with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

Buffer Exchange and Storage:
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Exchange the buffer of the purified protein into a storage buffer (e.g., 20 mM HEPES pH

7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Store the purified enzyme at -80°C.

In Vitro Enzyme Assays with GC-MS Analysis
Objective: To determine the products of the ISY-catalyzed reaction.

Protocol:

Reaction Setup:

In a glass vial, prepare a reaction mixture (typically 50-200 µL) containing a suitable buffer

(e.g., 20 mM MOPS, pH 7.0), the purified ISY (e.g., 1 µg), the substrate 8-oxogeranial

(e.g., 200 µM), and the cofactor NADPH (e.g., 400-600 µM).

Include negative controls, such as a reaction without the enzyme or a reaction without

NADPH.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 1 hour).

Product Extraction:

Terminate the reaction by adding an equal or greater volume of an organic solvent, such

as dichloromethane (CH2Cl2) or ethyl acetate.

Vortex the mixture vigorously and then centrifuge to separate the phases.

Carefully collect the organic phase containing the reaction products.

GC-MS Analysis:

Analyze the organic extract directly by gas chromatography-mass spectrometry (GC-MS).
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Use a suitable GC column (e.g., Zebron ZB-5) and a temperature program that allows for

the separation of the substrate and potential products (nepetalactol and iridodial isomers).

Identify the products by comparing their retention times and mass spectra with those of

authentic standards.

Spectrophotometric Enzyme Kinetic Assays
Objective: To determine the steady-state kinetic parameters (KM and kcat) of ISY.

Protocol:

Assay Principle: The assay measures the rate of NADPH consumption by monitoring the

decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).

Reaction Setup:

In a quartz cuvette, prepare a reaction mixture containing buffer, a fixed concentration of

one substrate (either 8-oxogeranial or NADPH), and varying concentrations of the other

substrate.

Initiate the reaction by adding a known amount of purified ISY.

Data Collection:

Immediately place the cuvette in a spectrophotometer and record the absorbance at 340

nm over time.

Calculate the initial reaction velocity from the linear portion of the absorbance versus time

plot.

Data Analysis:

Plot the initial velocities against the varying substrate concentrations.

Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

Calculate the kcat value from Vmax and the enzyme concentration (kcat = Vmax / [E]).
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Figure 3: General Experimental Workflow for ISY Characterization.
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Conclusion
Iridoid synthases are key enzymes in the biosynthesis of nepetalactone, catalyzing the

formation of the characteristic iridoid ring structure through a unique reductive cyclization

mechanism. While ISY establishes the core scaffold, the remarkable stereochemical diversity

of nepetalactones is primarily governed by downstream enzymes, namely NEPS and MLPL

proteins. The quantitative data and experimental protocols outlined in this guide provide a solid

foundation for researchers to further investigate these fascinating enzymes, paving the way for

metabolic engineering approaches to produce valuable iridoids for various applications,

including agriculture and pharmaceuticals.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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